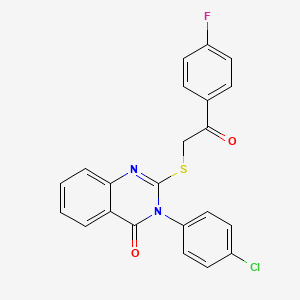

3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone

Description

3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone is a quinazolinone derivative characterized by a 4-chlorophenyl group at position 3 and a 2-(4-fluorophenyl)-2-oxoethylthio substituent at position 2. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antitumor, anticonvulsant, and enzyme inhibition properties . The structural uniqueness of this compound lies in the combination of halogenated aromatic rings (4-chlorophenyl and 4-fluorophenyl) and the thioether-linked oxoethyl group, which may enhance electronic effects and binding affinity in biological systems.

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClFN2O2S/c23-15-7-11-17(12-8-15)26-21(28)18-3-1-2-4-19(18)25-22(26)29-13-20(27)14-5-9-16(24)10-6-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKXWTXDAQKEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380474-64-6 | |

| Record name | 3-(4-CHLOROPHENYL)-2-((2-(4-FLUOROPHENYL)-2-OXOETHYL)THIO)-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction.

Attachment of the Fluorophenyl Thioether Group: This can be done through a thioetherification reaction using appropriate thiol and halide precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models.

Case Study :

Antimicrobial Properties

The antimicrobial activity of quinazolinones has been well-documented, with several studies indicating efficacy against various bacterial strains. The presence of the thioether group in this compound may enhance its interaction with microbial cell membranes.

Research Findings :

- A comparative analysis of quinazolinones showed that compounds with similar thioether linkages exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that further exploration of this compound's antimicrobial properties could yield valuable insights.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, including cancer and autoimmune disorders. Quinazolinone derivatives have shown promise as anti-inflammatory agents.

Evidence :

- In vitro studies have demonstrated that certain quinazolinones inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . The specific effects of our compound on inflammatory pathways remain to be thoroughly investigated but warrant further research.

Neuroprotective Potential

Emerging research indicates that some quinazolinones may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Insights from Literature :

- A study highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease, suggesting that modifications to the quinazolinone structure could enhance these effects . The neuroprotective mechanisms could involve modulation of oxidative stress and inflammation.

Data Summary Table

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Table 1: Physical and Spectral Properties of Selected Quinazolinone Derivatives

Key Observations :

Key Observations :

- However, structurally related compounds (e.g., compound 7 in ) demonstrate moderate antitumor activity, suggesting that the 4-fluorophenyl-oxoethylthio group may enhance target binding through hydrophobic or electronic interactions.

- Benzylmercapto substituents (e.g., in ) show higher antitumor activity than alkylmercapto analogs, indicating that aromaticity at position 2 is critical for efficacy.

Structural-Activity Relationships (SAR)

Position 2 Substituents: Thioether-linked groups with aromatic rings (e.g., 4-fluorophenyl-oxoethylthio) enhance antitumor activity compared to alkylthio chains due to improved π-π stacking and hydrophobic interactions .

Position 3 Substituents :

- Electron-withdrawing groups (e.g., 4-ClPh) may increase metabolic stability and receptor affinity compared to electron-donating groups (e.g., 4-EtOPh in ).

Biological Activity

The compound 3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone (CAS Number: 380474-64-6) is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its potential as an antitumor agent and its antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C22H14ClFN2O2S

- Molecular Weight: 404.91 g/mol

- CAS Number: 380474-64-6

Structural Features

The compound features a quinazolinone backbone with both chlorophenyl and fluorophenyl substituents, which are known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antitumor Activity

Research has indicated that quinazolinone derivatives possess significant antitumor properties. For instance, studies have shown that related compounds exhibit selective inhibition against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

The following table summarizes the IC50 values for related quinazolinone derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 13.46 |

| Compound B | HepG2 | 18.79 |

| 3-(4-Chlorophenyl)... | MCF-7 | TBD |

| 3-(4-Chlorophenyl)... | HepG2 | TBD |

Note: TBD indicates that specific data for the compound is not yet available.

- Tyrosine Kinase Inhibition: Quinazolinones often act as inhibitors of tyrosine kinases, which play a critical role in the signaling pathways of cancer cells.

- Carbonic Anhydrase Inhibition: Some studies have indicated that quinazoline derivatives can inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, such as:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The following table presents the inhibition zones observed for related compounds:

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 |

| Compound B | Escherichia coli | 10 |

| 3-(4-Chlorophenyl)... | Candida albicans | TBD |

Case Studies and Research Findings

- Study on Quinazoline Derivatives : A study reported that certain quinazoline derivatives displayed significant antitumor activity against human carcinoma cell lines with IC50 values ranging from 10 to 30 µM . This establishes a foundation for exploring similar activities in the target compound.

- Antimicrobial Efficacy : Another research highlighted that quinazoline derivatives exhibited strong antimicrobial effects against resistant strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens .

- Synergistic Effects : Recent findings indicate that certain quinazoline compounds may enhance the efficacy of existing antibiotics when used in combination therapies, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. What are the recommended methods for synthesizing 3-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone with high yield and purity?

Answer: The synthesis typically involves multi-step reactions, including condensation, thioether formation, and cyclization. Key steps include:

- Microwave-assisted synthesis to reduce reaction time and improve efficiency, as demonstrated for analogous quinazolinones .

- Use of polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate nucleophilic substitution .

- Purification via recrystallization (ethanol or dichloromethane) to achieve >85% yield and >95% purity .

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H-NMR (DMSO-d₆ or CDCl₃) to confirm substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- ¹³C-NMR to identify carbonyl (C=O, ~170–180 ppm) and thioether (C-S, ~35–45 ppm) groups .

- FT-IR Spectroscopy: Key peaks include C=O stretch (~1650–1750 cm⁻¹), C-S (~600–700 cm⁻¹), and aromatic C-H (~3000–3100 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular weight (calculated for C₂₂H₁₅ClFN₂O₂S: 429.04 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Systematic substituent variation:

- Biological assays:

- Computational modeling: Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR’s hydrophobic pocket) .

Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Answer:

- Purity verification: Re-analyze compound purity via HPLC (≥98%) and exclude batch variability .

- Assay standardization:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for serum concentration .

- Validate enzyme activity (e.g., kinase ATPase activity) with positive controls (e.g., staurosporine) .

- Mechanistic follow-up:

Q. What strategies are recommended for in vivo pharmacokinetic and toxicity studies?

Answer:

- Pharmacokinetics (PK):

- Administer orally (10–50 mg/kg) in rodents; measure plasma concentration via LC-MS/MS (LOQ: 1 ng/mL) .

- Calculate t₁/₂ , Cₘₐₓ , and bioavailability using non-compartmental analysis (WinNonlin) .

- Toxicity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.